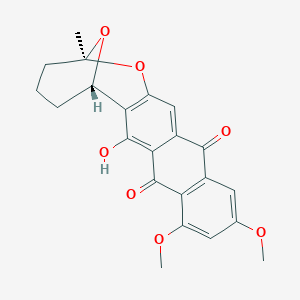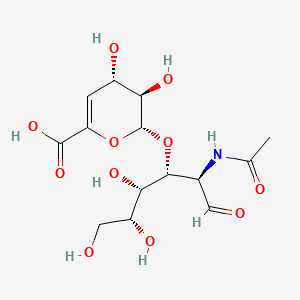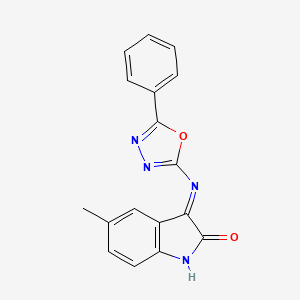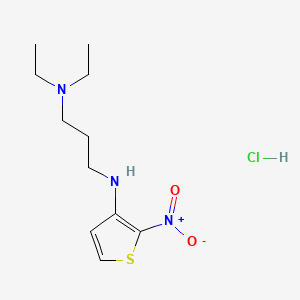
1,3-Propanediamine, N,N-diethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride: is a chemical compound with the molecular formula C11H20ClN3O2S . It is known for its unique structure, which includes a nitro group attached to a thienyl ring, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediamine and 2-nitro-3-thiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thienyl ring can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thienyl derivatives.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group and thienyl ring play crucial roles in its binding affinity and activity. The compound may inhibit specific pathways or activate certain receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-6-thienyl)-, monohydrochloride
Uniqueness
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Propriétés
Numéro CAS |
122777-89-3 |
|---|---|
Formule moléculaire |
C11H20ClN3O2S |
Poids moléculaire |
293.81 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(2-nitrothiophen-3-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C11H19N3O2S.ClH/c1-3-13(4-2)8-5-7-12-10-6-9-17-11(10)14(15)16;/h6,9,12H,3-5,7-8H2,1-2H3;1H |
Clé InChI |
RASGTUXWSBMYCQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=C(SC=C1)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


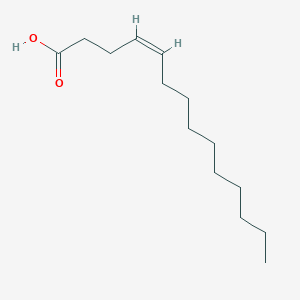
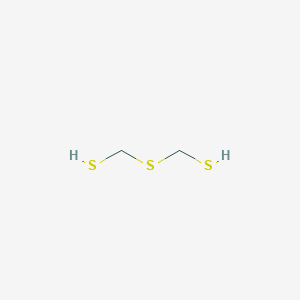


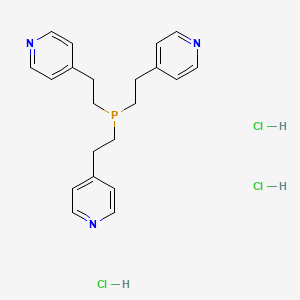
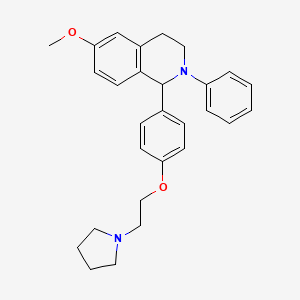
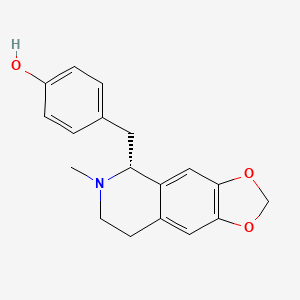
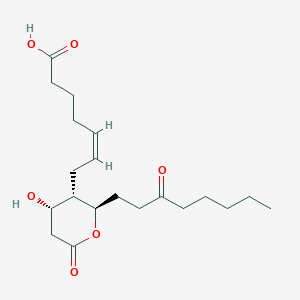
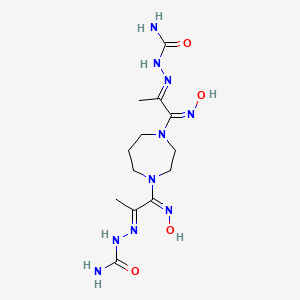
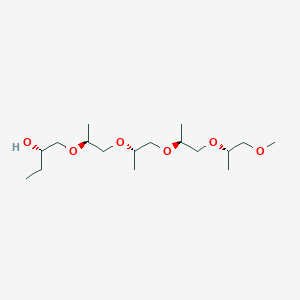
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
